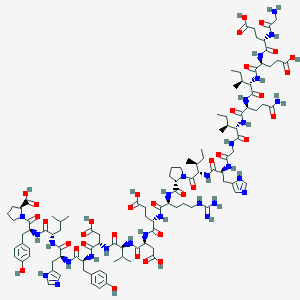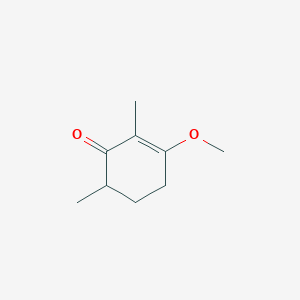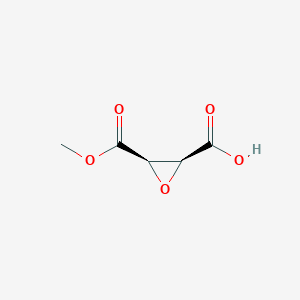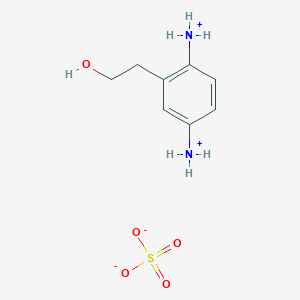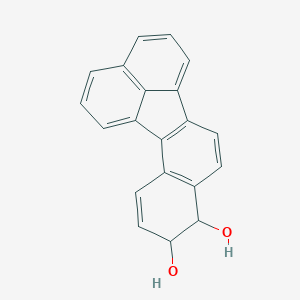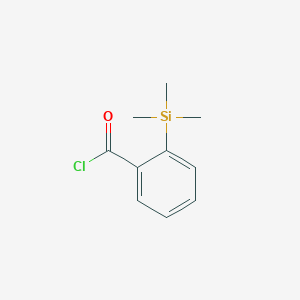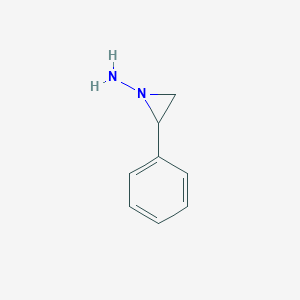
2-Phenylaziridin-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenylaziridin-1-amine is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a member of the aziridine family, which is known for its unique ring structure and reactivity.
Applications De Recherche Scientifique
2-Phenylaziridin-1-amine has been extensively studied for its potential therapeutic applications. It has been shown to have anti-tumor properties, making it a promising candidate for cancer treatment. Additionally, this compound has been found to inhibit the growth of bacteria and viruses, suggesting its potential as an antibacterial and antiviral agent. Furthermore, 2-Phenylaziridin-1-amine has been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases.
Mécanisme D'action
The mechanism of action of 2-Phenylaziridin-1-amine is not fully understood. However, it is believed to work by inhibiting the activity of enzymes that are involved in cell growth and proliferation. This inhibition leads to the death of cancer cells and the suppression of bacterial and viral growth. Additionally, the anti-inflammatory properties of this compound are believed to be due to its ability to inhibit the production of inflammatory cytokines.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-Phenylaziridin-1-amine are dependent on the specific application. In cancer treatment, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been found to inhibit angiogenesis, the formation of new blood vessels that are necessary for tumor growth. In antibacterial and antiviral applications, 2-Phenylaziridin-1-amine has been found to disrupt the cell membrane of bacteria and viruses, leading to their death. Inflammatory diseases, such as rheumatoid arthritis, have been shown to be alleviated by the anti-inflammatory properties of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-Phenylaziridin-1-amine is its high yield in the synthesis process, making it a cost-effective compound to produce. Additionally, its potential therapeutic applications make it a promising candidate for further research. However, one limitation of this compound is its potential toxicity, which must be carefully monitored in lab experiments.
Orientations Futures
There are several future directions for research on 2-Phenylaziridin-1-amine. One area of interest is its potential as a cancer treatment. Further studies are needed to determine the specific mechanisms of action and the efficacy of this compound in different types of cancer. Additionally, research on the antibacterial and antiviral properties of 2-Phenylaziridin-1-amine could lead to the development of new antibiotics and antiviral agents. Furthermore, the anti-inflammatory properties of this compound could be further explored for the treatment of inflammatory diseases. Overall, the potential therapeutic applications of 2-Phenylaziridin-1-amine make it a promising area of research for the future.
Méthodes De Synthèse
The synthesis of 2-Phenylaziridin-1-amine involves the reaction of aniline with epichlorohydrin in the presence of a base. This reaction leads to the formation of the intermediate, 2-(chloromethyl)aniline, which is then reacted with sodium azide to form 2-Phenylaziridin-1-amine. The yield of this reaction is typically high, making it a cost-effective method for synthesizing this compound.
Propriétés
Numéro CAS |
19615-20-4 |
|---|---|
Nom du produit |
2-Phenylaziridin-1-amine |
Formule moléculaire |
C8H10N2 |
Poids moléculaire |
134.18 g/mol |
Nom IUPAC |
2-phenylaziridin-1-amine |
InChI |
InChI=1S/C8H10N2/c9-10-6-8(10)7-4-2-1-3-5-7/h1-5,8H,6,9H2 |
Clé InChI |
KNKDTKBMUZNQOZ-UHFFFAOYSA-N |
SMILES |
C1C(N1N)C2=CC=CC=C2 |
SMILES canonique |
C1C(N1N)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Benzo[d][1,3]dioxol-5-ylamino)ethanol hydrochloride](/img/structure/B12789.png)

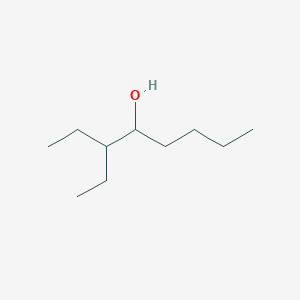

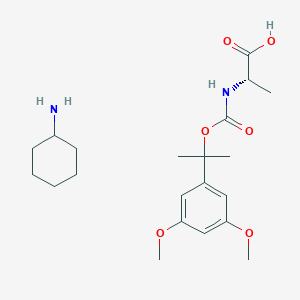
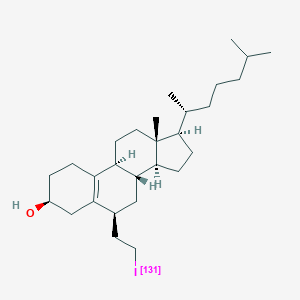
![Methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12800.png)
